Mesophase Behavior: Bis(2-oxo-2H-chromen-7-yl) Heptanedioate vs. Bis(2-oxo-2H-chromen-7-yl) Terephthalate
Bis(2-oxo-2H-chromen-7-yl) heptanedioate exhibits a distinct liquid-crystalline mesophase that is qualitatively different from the more rigid bis(2-oxo-2H-chromen-7-yl) terephthalate. While the terephthalate analog forms a nematic phase with enantiotropic transitions detectable by DSC and POM, the heptanedioate’s flexible aliphatic linker lowers the clearing temperature and widens the mesomorphic range, offering broader thermal processing windows for device fabrication [1].
| Evidence Dimension | Mesophase thermal stability and range |
|---|---|
| Target Compound Data | Enantiotropic nematic phase; clearing temperature and mesomorphic range broader than terephthalate analog (exact values not reported in the source) |
| Comparator Or Baseline | Bis(2-oxo-2H-chromen-7-yl) terephthalate: sharp enantiotropic nematic peaks; higher clearing temperature and narrower range due to rigid aromatic linker [1] |
| Quantified Difference | Not precisely quantified; qualitative observation of broader mesomorphic range and lower clearing temperature for heptanedioate |
| Conditions | Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) on synthesized esters |
Why This Matters
A wider and lower-temperature nematic range simplifies processing and integration into temperature-sensitive optoelectronic devices.
- [1] Abd, A. W., & Jber, N. (2023). Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate. Journal of Medicinal and Chemical Sciences, 6(4), 803–808. View Source
